Product packaging for (Z)-2'-des-methyl sulindac sulfide(Cat. No.:)

(Z)-2'-des-methyl sulindac sulfide

Cat. No.: B10838841
M. Wt: 326.4 g/mol
InChI Key: NEQPIGQSLNSVDO-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2'-des-methyl sulindac sulfide is a geometric isomer of a sulindac derivative that serves as a valuable tool for studying cyclooxygenase (COX) enzyme inhibition mechanisms. Research indicates that while removal of the 2'-methyl group from the parent compound, sulindac sulfide, nearly eliminates time-dependent inhibition of COX-1 and COX-2, the geometry of the benzylidene double bond significantly influences its activity. The (Z)-isomer acts as a competitive inhibitor of both COX-1 and COX-2, demonstrating IC50 values of 147 nM and 375 nM, respectively, under assay conditions with reduced substrate concentrations . In contrast, the corresponding (E)-isomer shows markedly reduced potency, highlighting the critical role of double-bond geometry in competitive binding to the COX active site . This compound is synthesized through a multi-step process that can involve a Reformatsky reaction, dehydration, and bromination, followed by condensation with p-methylthiobenzaldehyde and subsequent debromination, resulting in a mixture of E and Z isomers that can be separated via reverse-phase HPLC . It is important to note that the (Z)-isomer can undergo photoisomerization to the (E)-isomer upon exposure to natural light, but remains stable when protected from light . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15FO2S B10838841 (Z)-2'-des-methyl sulindac sulfide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15FO2S

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(3Z)-6-fluoro-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid

InChI

InChI=1S/C19H15FO2S/c1-23-16-5-2-12(3-6-16)8-13-9-14(10-19(21)22)18-11-15(20)4-7-17(13)18/h2-9,11H,10H2,1H3,(H,21,22)/b13-8-

InChI Key

NEQPIGQSLNSVDO-JYRVWZFOSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C\2/C=C(C3=C2C=CC(=C3)F)CC(=O)O

Canonical SMILES

CSC1=CC=C(C=C1)C=C2C=C(C3=C2C=CC(=C3)F)CC(=O)O

Origin of Product

United States

Chemical Synthesis and Stereochemical Considerations of Z 2 Des Methyl Sulindac Sulfide

Synthetic Routes for (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878)

The synthesis of (Z)-2'-des-methyl sulindac sulfide is a multi-step process that can be approached through various chemical strategies. Research has explored routes that often result in a mixture of geometric isomers, necessitating specific purification techniques to isolate the desired (Z)-isomer.

Precursor Compounds and Starting Materials

The synthesis of 2'-des-methyl sulindac sulfide typically begins with readily available chemical precursors. A common starting material is 6-fluoro-1-indanone. The synthesis also involves the use of several key reagents to build the final molecular structure.

Precursor/Starting Material Role in Synthesis
6-Fluoro-1-indanoneProvides the core indene (B144670) structure.
Zinc and Ethyl bromoacetate (B1195939)Used in a Reformatsky reaction to introduce an acetate (B1210297) group. nih.gov
p-MethylthiobenzaldehydeProvides the benzylidene portion of the molecule. nih.gov
Tributyltin hydrideUsed for debromination in the final step of one synthetic route. nih.gov

Key Chemical Transformations and Reaction Mechanisms

A documented synthetic pathway for 2'-des-methyl sulindac sulfide involves several key chemical transformations. nih.gov This route, while effective in producing the target molecule, yields a mixture of (E) and (Z) isomers.

The key steps include:

Reformatsky Reaction: 6-Fluoro-1-indanone undergoes a Reformatsky reaction with zinc and ethyl bromoacetate to form an alcohol product. nih.gov

Dehydration and Bromination: The resulting alcohol is dehydrated under acidic conditions. The indene product is then treated with bromine to introduce a bromide at the 2'-position, which acts as a temporary steric unit. nih.gov

Condensation and Saponification: Under basic conditions, the bromo-indene is condensed with p-methylthiobenzaldehyde, and the ethyl ester is cleaved to the carboxylic acid. nih.gov

Debromination: The final step involves the removal of the bromine atom using tributyltin hydride. This step results in an 80:20 mixture of the (E) and (Z) isomers of 2'-des-methyl sulindac sulfide. nih.gov

An alternative method for obtaining the (Z)-isomer is through the photoisomerization of the (E)-isomer. nih.gov Exposure of the (E)-isomer to natural light can lead to an equilibrium mixture of the (E) and (Z) isomers. nih.gov

Optimization Strategies for Yield and Purity

The primary challenge in the synthesis of this compound is achieving a high yield and purity of the desired isomer. Given that some synthetic routes produce an isomeric mixture, optimization strategies are crucial.

Strategy Description Outcome
Chromatographic Purification The isomeric mixture can be separated using techniques like reverse-phase High-Performance Liquid Chromatography (HPLC). nih.govIsolation of the pure (Z)-isomer from the (E)-isomer.
Photoisomerization The (E)-isomer can be converted to the (Z)-isomer through exposure to light, establishing a photoisomeric equilibrium. nih.govEnrichment of the (Z)-isomer from the more readily synthesized (E)-isomer.
Stereoselective Olefination The use of modern synthetic methods like the Z-selective Julia-Kocienski or Horner-Wadsworth-Emmons olefination could potentially improve the stereochemical outcome of the condensation step. chemrxiv.orgnih.govHigher ratio of the (Z)-isomer in the crude product, simplifying purification.

Stereochemical Control and Purity of the (Z)-Isomer

The geometry of the benzylidene double bond is a critical aspect of the molecular structure of 2'-des-methyl sulindac sulfide. Achieving a high degree of Z-stereoselectivity and ensuring the purity of the final product are key considerations.

Methodologies for Achieving Z-Stereoselectivity

Direct synthesis of the (Z)-isomer with high selectivity is challenging, as the absence of the 2'-methyl group, present in sulindac sulfide, appears to favor the formation of the (E)-isomer during condensation. acs.org

Potential Z-Selective Olefination Reactions:

While not specifically documented for the synthesis of this compound, modern olefination methods are designed to provide high stereoselectivity and could be applied to this synthesis.

Olefination Method Key Features
Still-Gennari Olefination A modification of the Horner-Wadsworth-Emmons reaction that employs bis(2,2,2-trifluoroethyl) phosphonates to favor the formation of (Z)-alkenes. nih.govresearchgate.net
Ando Olefination Utilizes diphenyl phosphonates to achieve Z-selectivity in the Horner-Wadsworth-Emmons reaction. nih.gov
Julia-Kocienski Olefination While typically E-selective, recent modifications using N-sulfonylimines have shown high Z-selectivity. chemrxiv.orgchemrxiv.org

Techniques for Stereoisomeric Separation and Enrichment

Given that synthetic routes often produce a mixture of (E) and (Z) isomers, effective separation techniques are essential for obtaining pure this compound.

Separation and Enrichment Techniques:

Technique Description Notes
Reverse-Phase HPLC Separation of the (E) and (Z) isomers has been successfully achieved using a Phenyl-Hexyl column with a gradient elution of water/acetic acid and acetonitrile (B52724)/methanol (B129727)/acetic acid. nih.govThis method has been shown to be robust for separating the isomers. nih.gov
Photoisomerization The (Z)-isomer can be enriched by exposing the (E)-isomer to natural light, which induces isomerization to an equilibrium mixture. nih.govThe (Z)-isomer is noted to be less stable in light and can photoisomerize to the (E)-isomer. nih.gov

The two isomers also exhibit slightly different UV properties, with the (E)-isomer having a λmax of 370 nm and the (Z)-isomer having a λmax at a lower wavelength of 350 nm. nih.gov

Derivatization Strategies for Enhancing or Modifying this compound Properties (for future studies)

Chemical Modification of the Indene Moiety

The indene ring system is a primary target for structural modification. The core structure of sulindac and its analogs is constructed in a way that allows for substitutions on the indene ring itself and on the benzylidene group attached to it. wikipedia.org

One promising area for future studies involves the synthesis of new benzylidene derivatives. Research on analogs has demonstrated that the ethyl 2-(5-fluoro-1H-inden-3-yl)ethanoate intermediate can be reacted with a variety of substituted aldehydes in the presence of a base, such as sodium hydroxide (B78521) in methanol, under reflux conditions. acs.org This Knoevenagel-type condensation allows for the introduction of a wide array of substituents onto the exocyclic double bond of the indene core. wikipedia.orgacs.org By selecting different aromatic or aliphatic aldehydes, researchers could systematically probe the impact of electronic and steric changes at this position. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl ring of the benzylidene portion could significantly alter the molecule's electronic distribution and potential receptor interactions. acs.org

Further modifications could target the indene ring itself. While the parent compound has a fluorine atom at the C-5 position, future synthetic schemes could explore the introduction of other halogens (Cl, Br) or small alkyl or alkoxy groups at this position to fine-tune lipophilicity and metabolic stability.

Manipulation of the Sulfide Linkage

The sulfide group is a critical functional component of the molecule, representing the active form of the sulindac prodrug. nih.gov Altering this linkage presents a direct strategy for modifying the compound's properties.

A key potential modification is the oxidation of the sulfide. While oxidation to the sulfoxide (B87167) represents a step back towards the sulindac prodrug structure, further oxidation to the corresponding sulfone is a known metabolic pathway for sulindac. mdpi.com The sulindac sulfone analog, while distinct from the sulfide, could be systematically evaluated.

A more novel approach involves the conversion of the sulfur center to a sulfoximine (B86345). Synthetic strategies have been developed to create sulindac sulfoximine from sulindac methyl ester. mdpi.com This transformation involves the reaction of the sulfur atom with an imido-transfer reagent. The resulting sulfoximine group is structurally similar to a sulfoxide but possesses a unique geometry and the ability to act as a hydrogen bond donor and acceptor, which could lead to altered binding interactions with biological targets. mdpi.com Applying this chemistry to this compound could yield a new class of analogs with potentially enhanced or different pharmacological activities.

Introduction of Other Functional Groups

The acetic acid side chain at the C-3 position of the indene ring is another prime site for derivatization. This carboxylic acid group offers a reactive handle for introducing a variety of other functional groups through well-established chemical reactions.

A particularly effective strategy has been the conversion of the carboxylic acid to a hydrazide, followed by the formation of hydrazones. nih.gov In studies on sulindac, the parent drug was first converted to sulindac acetohydrazide. nih.govnih.gov This intermediate was then reacted with a library of substituted benzaldehydes in ethanol (B145695) with a catalytic amount of glacial acetic acid to produce a series of N'-(substituted phenyl) hydrazone derivatives in good yields. nih.gov

This two-step process dramatically increases molecular diversity. The introduction of the hydrazone linkage (-CO-NH-N=CH-) and the appended substituted phenyl ring offers numerous points for new interactions. For instance, a derivative bearing a para-dimethylaminophenyl group was synthesized from the corresponding sulindac acetohydrazide. nih.govnih.gov Applying this methodology to this compound would first involve the synthesis of the corresponding acetohydrazide, which could then serve as a platform for creating an extensive library of new derivatives for future investigation.

Preclinical Pharmacodynamics and Molecular Mechanisms of Z 2 Des Methyl Sulindac Sulfide

Modulation of Cyclooxygenase (COX) Isozymes by (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878)

(Z)-2'-des-methyl sulindac sulfide is a derivative of sulindac sulfide that has been investigated for its interaction with cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The geometry of the benzylidene double bond and the absence of the 2'-methyl group significantly influence its inhibitory profile compared to its parent compound.

In vitro assays have demonstrated that this compound actively inhibits both COX-1 and COX-2 isozymes. nih.gov Under conditions with reduced substrate concentrations, the compound exhibits strong inhibition of both isoforms. nih.gov The half-maximal inhibitory concentrations (IC₅₀) have been determined to be 147 nM for COX-1 and 375 nM for COX-2. nih.gov

The mechanism of inhibition by this compound is distinct from that of its parent compound, sulindac sulfide. The binding of the (Z)-isomer is readily reversible and its kinetics are consistent with competitive inhibition. nih.gov This contrasts with the time-dependent, tight-binding inhibition characteristic of sulindac sulfide, a difference attributed to the absence of the 2'-methyl group on the indene (B144670) ring of the des-methyl derivative. nih.gov

Table 1: In Vitro COX Inhibition by this compound

Isozyme IC₅₀ (nM)
COX-1 147

Based on its in vitro inhibition kinetics, this compound is classified as a non-selective COX inhibitor. It demonstrates activity against both COX-1 and COX-2 without a strong preference for either isoform. nih.gov The selectivity index (SI), calculated as the ratio of IC₅₀ for COX-2 to IC₅₀ for COX-1 (375 nM / 147 nM), is approximately 2.55. This value indicates a slight preferential inhibition of COX-1 over COX-2, but the compound is still broadly considered a dual inhibitor.

The inhibitory profile of this compound differs significantly from both sulindac sulfide and sulindac sulfone.

Sulindac Sulfide: This parent compound is a potent, slow, tight-binding inhibitor of both COX-1 and COX-2, with reported IC₅₀ values of 115 nM and 140 nM, respectively. nih.govacs.orgnih.gov this compound exhibits diminished potency compared to sulindac sulfide. nih.gov The primary mechanistic difference lies in the nature of the inhibition; sulindac sulfide is a time-dependent inhibitor, whereas the des-methyl derivative is a weaker, competitive inhibitor due to the absence of the 2'-methyl group. nih.gov

Sulindac Sulfone: In contrast to both the sulfide and the des-methyl sulfide variants, sulindac sulfone, an oxidized metabolite of sulindac, lacks inhibitory activity against both COX-1 and COX-2. nih.gov

Table 2: Comparative COX Inhibition Profile

Compound COX-1 IC₅₀ (nM) COX-2 IC₅₀ (nM) Inhibition Mechanism
This compound 147 nih.gov 375 nih.gov Competitive, Reversible nih.gov
Sulindac Sulfide 115 nih.gov 140 nih.gov Slow, Tight-Binding, Time-Dependent nih.govacs.org

Investigation of Non-COX Molecular Targets of this compound

Research into the molecular mechanisms of sulindac derivatives has extended beyond COX inhibition to include other potential cellular targets.

A review of available scientific literature indicates a lack of specific studies investigating the direct effects of this compound on epigenetic modifying enzymes. Currently, there is no published data detailing its activity as an inhibitor or modulator of DNA methyltransferases (DNMTs) or histone deacetylases (HDACs).

The investigation of non-COX targets for des-methyl derivatives of sulindac has revealed interactions with nuclear receptors. However, this research has predominantly focused on the geometric isomer, (E)-2'-des-methyl sulindac sulfide. Studies have shown that the (E)-isomer is an inducer of peroxisome proliferator-activated receptor γ (PPARγ)-dependent transcription. acs.orgnih.govsemanticscholar.org This activation of PPARγ is a COX-independent effect. acs.orgnih.gov

While these findings are significant for the des-methyl scaffold, specific research detailing the activity of the (Z)-isomer, this compound, on PPARγ or other nuclear receptors and transcription factors is not prevalent in the current scientific literature.

Kinases and Phosphatases

The primary molecular targets identified for this compound are the cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). While not protein kinases or phosphatases, their inhibition is a key aspect of the compound's molecular mechanism. The geometry of the benzylidene double bond plays a significant role in the inhibitory activity of sulindac derivatives nih.gov.

Research into the importance of this double bond geometry reveals that this compound is a competitive inhibitor of both COX-1 and COX-2 nih.gov. In assays conducted with reduced substrate concentrations (near the Km for arachidonate), the (Z)-isomer demonstrated potent inhibition of both enzymes. In contrast, under saturating substrate conditions, which are designed to detect time-dependent inhibitors, the compound showed only very weak inhibition of either isoform, with a maximal inhibition of approximately 20%. This suggests that the binding of the (Z)-isomer is readily reversible nih.gov.

The removal of the 2'-methyl group from the parent compound, sulindac sulfide, transforms it from a slow, tight-binding inhibitor into a weaker, competitive one. However, the Z-geometry of the double bond in this compound allows it to retain a stronger inhibitory profile against both COX isoforms compared to its (E)-isomer counterpart nih.gov.

The inhibitory potency of this compound against COX-1 and COX-2 is detailed in the table below.

Target EnzymeInhibitorIC₅₀ ValueAssay Conditions
Ovine COX-1This compound147 nMReduced arachidonic acid substrate (5 µM)
Murine COX-2This compound375 nMReduced arachidonic acid substrate (5 µM)

Data sourced from Prusakiewicz et al. (2009) nih.gov.

Currently, there is no specific information available in the scientific literature regarding the direct effects of this compound on the activity of other protein kinases or phosphatases.

Oxidative Stress Pathways

Detailed studies specifically investigating the effects of this compound on oxidative stress pathways have not been reported in the available scientific literature. While some derivatives of sulindac have been explored for their ability to protect against oxidative damage through COX-independent mechanisms, these findings cannot be directly extrapolated to the this compound isomer nih.gov.

Cellular Signaling Pathways Influenced by this compound

While the parent compound sulindac sulfide and other derivatives are known to modulate various cellular signaling cascades, specific research detailing the influence of the this compound isomer on these pathways is limited.

MAPK/ERK Signaling Cascade

There is currently no available research data specifically examining the modulatory effects of this compound on the MAPK/ERK signaling cascade.

PI3K/Akt/mTOR Pathway

The scientific literature does not currently contain specific studies on the interaction between this compound and the components of the PI3K/Akt/mTOR pathway. While other novel sulindac derivatives have been shown to suppress this pathway, similar investigations have not been published for the (Z)-isomer nih.gov.

Apoptosis-Related Signaling (Intrinsic and Extrinsic Pathways)

Studies on 2'-des-methyl derivatives of sulindac sulfide have indicated that they can induce apoptosis in colon cancer cell lines, an effect that appears to be independent of COX inhibition acs.orgacs.orgnih.gov. This apoptotic response was confirmed by observations of nuclear condensation and the induction of caspase-3 activity acs.org. However, these studies primarily focused on the (E)-isomer which was synthesized. While suggesting a potential COX-independent pro-apoptotic role for des-methyl derivatives, specific investigations into the mechanisms—whether intrinsic, extrinsic, or both—by which this compound induces apoptosis have not been published. The parent compound, sulindac sulfide, is known to engage both death receptor (extrinsic) and mitochondrial (intrinsic) pathways to induce apoptosis nih.gov.

Interaction of this compound with Cellular Macromolecules

The biological activity of a compound is intrinsically linked to its interactions with various cellular components. This section explores the preclinical findings on how this compound engages with key macromolecules, including proteins, lipid membranes, and nucleic acids.

This compound has been primarily studied for its interaction with cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Research indicates that this compound inhibits both COX-1 and COX-2. nih.gov

Under conditions with reduced substrate concentrations, this compound demonstrates strong, competitive inhibition of both COX-1 and COX-2. nih.gov The binding is characterized as readily reversible. nih.gov This contrasts with its parent compound, sulindac sulfide, where the presence of a 2'-methyl group contributes to a tighter, time-dependent inhibition. nih.gov The absence of this methyl group in this compound leads to a weaker, competitive inhibitory profile. nih.gov

It is proposed that this compound orients itself within the COX active site in a manner similar to sulindac sulfide. nih.gov The carboxylate group and the fluorine atom are likely positioned analogously to those of indomethacin (B1671933) when it binds to the enzyme. nih.gov

While direct studies on the binding of this compound to plasma proteins like human serum albumin (HSA) are not extensively documented, research on its parent compound, sulindac sulfide, shows that it binds extensively to HSA. nih.gov In fact, the binding affinity of sulindac sulfide to HSA is considerably higher than that of the prodrug, sulindac. nih.gov Given the structural similarities, it is plausible that this compound also exhibits significant binding to plasma proteins, which would influence its pharmacokinetic profile.

Table 1: Inhibitory Activity of this compound against COX Enzymes

Enzyme IC₅₀ (nM) Type of Inhibition
COX-1 147 Competitive, Reversible
COX-2 375 Competitive, Reversible

IC₅₀ values were determined in an assay with reduced substrate concentrations (5 μM arachidonate). nih.gov

Direct experimental data on the interaction of this compound with liposomes and cellular membranes is limited. However, studies on its parent compound, sulindac sulfide, provide valuable insights into how this class of molecules may behave in a lipid environment.

Research on sulindac and its primary metabolites has shown that the biologically active sulindac sulfide is capable of penetrating into the lipid bilayer of phospholipid membranes. nih.gov This interaction is a key aspect of its mechanism, as it allows the compound to protect the membrane from oxidative damage by oxy-radicals. nih.gov The ability of sulindac sulfide to enter the lipid membrane is a distinguishing feature compared to its inactive prodrug (sulindac) and sulfone metabolite, which show weaker membrane interactions. nih.gov

There is currently a lack of direct evidence from preclinical studies specifically investigating the binding or interaction of this compound with DNA or RNA. The primary mechanism of action for this compound and its relatives is centered on protein inhibition rather than direct engagement with nucleic acids.

However, research on the parent compound, sulindac sulfide, has explored its effects in relation to DNA damage. One study found that sulindac sulfide can protect human lymphocytes from DNA damage induced by ionizing radiation. nih.gov The proposed mechanism is not direct binding to DNA, but rather the compound's ability to act as a free radical scavenger. nih.gov By trapping these reactive species, sulindac sulfide can prevent them from causing genotoxicity. nih.gov This antioxidant property is linked to its anti-inflammatory effects and its ability to increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). nih.gov

While these findings are for sulindac sulfide, they suggest that the potential for this compound to influence DNA integrity would likely be indirect, stemming from its antioxidant capabilities rather than through intercalation or direct binding to the nucleic acid structure. Further research is required to confirm if this compound possesses similar protective effects against DNA damage.

Preclinical Pharmacokinetics and Biotransformation of Z 2 Des Methyl Sulindac Sulfide

Absorption and Distribution Studies in In Vitro and Animal Models

There are no specific published studies that have evaluated the permeability of (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878) across Caco-2 cell monolayers or other in vitro models of biological barriers. Such studies are crucial for predicting the oral absorption of a compound.

Information regarding the tissue distribution of (Z)-2'-des-methyl sulindac sulfide in animal models such as rodents is not available in the reviewed scientific literature. These studies would be necessary to understand the extent to which the compound distributes into various organs and tissues.

Specific data on the plasma protein binding characteristics of this compound have not been reported. For comparison, its parent compound, sulindac, and its major metabolites are known to be highly bound to plasma proteins, which can significantly influence their distribution and clearance. However, the binding affinity of the (Z)-2'-des-methyl derivative remains to be determined.

Metabolic Fate and Biotransformation of this compound

The metabolic fate of this compound has not been a subject of detailed investigation in published research.

There are no available studies that have utilized liver microsomes or hepatocytes to identify the metabolic pathways of this compound. It is structurally related to sulindac sulfide, which can be oxidized to sulindac sulfone. nih.gov It is conceivable that this compound could undergo similar oxidative metabolism, but this has not been experimentally verified.

Due to the lack of metabolic studies, the specific cytochrome P450 (CYP) enzymes or other metabolic enzymes involved in the biotransformation of this compound have not been identified. For the parent compound sulindac, various CYP enzymes, including CYP1A1, CYP1A2, and CYP1B1, are known to be involved in its oxidation. nih.gov Whether these enzymes play a role in the metabolism of its des-methyl derivative is currently unknown.

Characterization of Novel Metabolites of this compound in Animal Models

No studies were identified that have isolated or characterized any metabolites of this compound in preclinical animal models. The metabolic fate of this specific derivative has not been documented.

In Vitro Metabolic Stability and Clearance Rates

There is no available data from in vitro experiments, such as those using liver microsomes, to determine the metabolic stability or clearance rates of this compound.

Excretion Pathways in Animal Models

Biliary Excretion Studies

No research detailing the biliary excretion of this compound or its potential metabolites in any animal model could be located.

Renal Clearance Mechanisms

Information regarding the renal clearance and the mechanisms involved in the elimination of this compound via the kidneys is not present in the available literature.

Preclinical Pharmacokinetic Modeling (e.g., in vivo animal studies)

No pharmacokinetic models for this compound have been developed or published based on in vivo animal data.

Bioavailability and Systemic Exposure Determination

Crucial pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), which are used to determine bioavailability and systemic exposure, have not been reported for this compound in any preclinical studies.

Half-life and Clearance Estimation

The elimination half-life (t½) is a critical parameter that determines the duration of a drug's effect. For sulindac, the mean half-life is approximately 7.8 hours. drugbank.comnih.gov Its active sulfide metabolite, however, exhibits a significantly longer mean half-life of about 16.4 hours, which contributes to a sustained therapeutic effect. drugbank.comnih.gov

In preclinical studies involving mice, the pharmacokinetic parameters of sulindac and its metabolites were determined following oral administration. After a single dose of phospho-sulindac, a derivative of sulindac, the resulting sulindac had a half-life of 3.5 hours, while the sulindac sulfone metabolite had a markedly prolonged half-life of 19.9 hours. nih.gov When conventional sulindac was administered, the half-life of the sulfone metabolite was 3.2 hours. nih.gov

In patients with end-stage renal disease, the apparent half-lives of sulindac (1.98 +/- 0.76 hours) and sulindac sulfide (15.6 +/- 5.8 hours) were found to be similar to those in normal subjects. nih.gov However, the half-life of the sulindac sulfone metabolite was more variable and longer in this patient group. nih.gov

Table 1: Half-life of Sulindac and its Metabolites

Compound Mean Half-life (hours) Species/Condition
Sulindac 7.8 Humans
Sulindac Sulfide 16.4 Humans
Sulindac 3.5 Mice (from phospho-sulindac)
Sulindac Sulfone 19.9 Mice (from phospho-sulindac)
Sulindac Sulfone 3.2 Mice (from conventional sulindac)
Sulindac 1.98 ± 0.76 Humans (end-stage renal disease)

Data compiled from multiple sources. drugbank.comnih.govnih.govnih.gov

Compartmental and Non-Compartmental Analysis

Pharmacokinetic data can be analyzed using both compartmental and non-compartmental methods to understand a drug's distribution and elimination.

Non-Compartmental Analysis (NCA)

NCA is a model-independent method used to determine key pharmacokinetic parameters. In a study comparing two formulations of sulindac in healthy adults, non-compartmental analysis was initially used to assess bioequivalence. researchgate.net This analysis determined parameters such as the area under the plasma concentration-time curve (AUC).

In a preclinical study in mice, the AUC from 0 to 24 hours (AUC₀₋₂₄h) for the three main metabolites of phospho-sulindac (sulindac, sulindac sulfide, and sulindac sulfone) were found to be similar. nih.gov In contrast, for conventional sulindac, the AUC₀₋₂₄h values varied widely, with sulindac sulfide having the highest exposure. nih.gov

Compartmental Analysis

Compartmental models provide a more detailed mathematical description of a drug's journey through the body. The complex pharmacokinetics of sulindac, which include enterohepatic recirculation and reversible metabolism, have made compartmental modeling challenging. researchgate.net

However, a population pharmacokinetic model for sulindac and its metabolites has been developed. nih.gov This model utilized a seven-compartment structure to accurately describe the disposition of sulindac, sulindac sulfide, and exisulind (sulindac sulfone). nih.gov Key features of this model included a one-compartment model for the parent drug, sulindac, and a two-compartment model for its metabolites. researchgate.netnih.gov A crucial component of the model was an enterohepatic recirculation (EHR) compartment that accounted for the secondary peaks observed in the plasma concentration profiles of all sulindac species. researchgate.netnih.gov This model also identified that body weight, creatinine (B1669602) clearance, and gender were significantly correlated with certain pharmacokinetic parameters. nih.gov

Table 2: Pharmacokinetic Analysis Approaches for Sulindac

Analysis Type Key Findings Reference
Non-Compartmental Used for bioequivalence assessment; determined AUC for metabolites. nih.govresearchgate.net

Exploration of Preclinical Biological Activities and Therapeutic Potential of Z 2 Des Methyl Sulindac Sulfide

Anti-Inflammatory Effects in In Vitro and Animal Models

The anti-inflammatory profile of (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878) has been evaluated primarily through its interaction with key enzymatic pathways of inflammation.

Prostaglandins (B1171923) are key mediators of inflammation, and their synthesis is primarily catalyzed by cyclooxygenase (COX) enzymes, COX-1 and COX-2. The parent compound, sulindac sulfide, is a potent inhibitor of both these enzymes. However, research into the activity of (Z)-2'-des-methyl sulindac sulfide reveals a significantly diminished capacity for COX inhibition.

A review of the available scientific literature did not yield specific data on the modulation of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), by this compound. While studies exist for the parent compound, sulindac, this information cannot be directly extrapolated to its des-methyl derivative.

The carrageenan-induced paw edema model is a standard method for evaluating the acute anti-inflammatory activity of compounds in vivo. researchgate.netnih.gov However, searches of scientific databases did not identify studies that have specifically evaluated the effects of this compound in this or other specific animal models of inflammation.

The impact of NSAIDs on the function and activation of immune cells like macrophages and lymphocytes is an important aspect of their anti-inflammatory action. While the effects of sulindac on macrophage gene expression have been investigated nih.gov, specific research detailing the impact of this compound on immune cell function and activation was not found in the reviewed literature.

Investigating the Antiproliferative and Apoptotic Potential of this compound in Cellular Models

The potential of sulindac derivatives to inhibit cell growth and induce apoptosis is an area of significant research interest, particularly for cancer chemoprevention. These effects are often independent of COX inhibition. nih.govpharmgkb.org

While 2'-desmethyl derivatives of sulindac sulfide have been reported to induce apoptosis in colon cancer cell lines nih.govacs.org, the available research focuses almost exclusively on the (E)-isomer. One study noted that a des-methyl-sulindac sulfide derivative (isomer not specified) failed to significantly inhibit tumor formation in a mouse model. researchgate.net

A thorough review of the scientific literature did not yield specific data on the in vitro antiproliferative activity of This compound against specific cell lines, and therefore, a data table of its inhibitory concentrations (e.g., IC50 values) cannot be provided. The distinction between the (Z) and (E) isomers is critical, as the geometry of the double bond can significantly influence biological activity. nih.gov

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability to induce apoptosis in cancer cells is a key characteristic of many chemotherapeutic agents.

Caspase Activation:

The pro-apoptotic activity of sulindac derivatives is often linked to the activation of caspases, a family of proteases that execute the apoptotic program. Studies on the closely related 2'-desmethyl derivative of sulindac sulfide have demonstrated its ability to induce apoptosis through the activation of caspase-3. acs.org This activation is a key step in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, cell death. acs.org Research on the parent compound, sulindac sulfide, has shown that it can activate both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic (mitochondrial) apoptotic pathways. nih.gov Furthermore, sulindac sulfide-induced apoptosis in sinonasal cancer cells was found to be related to the caspase-3 signaling pathway. nih.gov

Mitochondrial Membrane Potential:

Compound Apoptotic Mechanism Key Findings Cell Lines
2'-des-methyl sulindac sulfide derivativeCaspase-3 activationInduces apoptosis via caspase-3.Colorectal carcinoma cells
Sulindac sulfideCaspase-8 and -9 activationActivates both extrinsic and intrinsic pathways.SW480 human colon cancer cells
Sulindac sulfideCytochrome c releaseAttenuated by Bcl-2 overexpression.SW480 human colon cancer cells
Sulindac sulfideCaspase-3 signalingApoptosis is related to this pathway.Sinonasal cancer cells

Autophagy Modulation in Cellular Contexts

Autophagy is a cellular self-degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. The modulation of autophagy is therefore another avenue for anti-cancer drug development.

Preclinical studies on sulindac sulfide have shown that it can induce autophagic cell death in gastric epithelial cells. nih.gov This process was characterized by an increase in the levels of LC3b-II and APG7, and the formation of cytosolic vacuoles, all of which are hallmarks of autophagy. nih.gov Interestingly, the study indicated that the downregulation of the anti-apoptotic protein survivin is a key mechanism in sulindac sulfide-induced autophagic cell death. nih.gov While these findings are for the parent compound, they suggest that this compound might also possess autophagy-modulating properties.

Compound Effect on Autophagy Key Molecular Events Cell Lines
Sulindac sulfideInduces autophagic cell deathIncreased LC3b-II and APG7, survivin downregulationHuman gastric epithelial AGS and rat gastric epithelial RGM-1 cells

Cell Cycle Arrest Induction and Analysis

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer cells often exhibit uncontrolled cell division due to defects in cell cycle checkpoints. Inducing cell cycle arrest is a common strategy to inhibit tumor growth.

Sulindac sulfide has been shown to induce cell cycle arrest in various cancer cell lines. nih.govnih.govresearchgate.net Specifically, it has been reported to cause an S-phase arrest in endothelial cells and a G1 arrest in human colorectal cancer cells. nih.govresearchgate.net The mechanism behind this cell cycle arrest is complex and appears to involve the modulation of several key regulatory proteins. For instance, in mouse embryonic fibroblasts, sulindac sulfide-induced cell cycle arrest is partially mediated by the retinoblastoma tumor suppressor protein (Rb) and the cyclin-dependent kinase inhibitor p21. nih.gov Furthermore, in HT-29 colon adenocarcinoma cells, sulindac sulfide was found to alter the expression of various cyclins, including a decrease in cyclins B1 and E, and an increase in cyclins D1, D2, and D3, particularly in the G1 phase. acs.org

Compound Effect on Cell Cycle Mechanism of Action Cell Lines
Sulindac sulfideS-phase arrest-Endothelial cells
Sulindac sulfideG1 arrestModulation of Rb and p21Mouse embryonic fibroblasts
Sulindac sulfideAltered cyclin expressionDecreased cyclins B1 & E; Increased cyclins D1, D2, D3HT-29 colon adenocarcinoma cells

Anti-Angiogenic Properties in Preclinical Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. Therefore, inhibiting angiogenesis is a promising anti-cancer strategy.

Inhibition of Endothelial Cell Proliferation and Migration (in vitro)

The anti-angiogenic effects of sulindac derivatives are partly attributed to their ability to inhibit the proliferation and migration of endothelial cells, the primary cells that form blood vessels. Sulindac sulfide has been shown to inhibit the survival and proliferation of endothelial cells. nih.gov A sulindac analogue has also been demonstrated to inhibit serum-induced proliferation of human umbilical vein endothelial cells (HUVEC) in a concentration-dependent manner and to block migration stimulated by angiogenic factors. nih.gov

Suppression of Tube Formation Assays

A key in vitro assay to assess angiogenesis is the tube formation assay, which mimics the formation of capillary-like structures by endothelial cells. While specific data for this compound is not available, a sulindac analogue was shown to inhibit the formation of tube-like structures on Matrigel. nih.gov This suggests an interference with the later stages of the angiogenic process.

Effects on Angiogenic Growth Factors (e.g., VEGF)

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that plays a central role in tumor angiogenesis. The expression of VEGF can be downregulated by sulindac sulfide. A sulindac analogue was also found to abolish VEGF-induced responses in endothelial cells, although it did not inhibit the phosphorylation of the VEGF receptor 2 (VEGFR2). nih.gov This suggests that the anti-angiogenic effects might be mediated through downstream signaling pathways rather than direct receptor inhibition. nih.gov

Compound Anti-Angiogenic Activity Experimental Model Key Findings
Sulindac sulfideInhibition of endothelial cell survivalEndothelial cell linesInhibited survival and proliferation.
Sulindac analogueInhibition of proliferation and migrationHuman Umbilical Vein Endothelial Cells (HUVEC)Blocked serum-induced proliferation and growth factor-stimulated migration.
Sulindac analogueSuppression of tube formationHUVEC on MatrigelInhibited the formation of tube-like structures.
Sulindac sulfideDownregulation of VEGFColon cancer cellsDecreased expression of VEGF.
Sulindac analogueInhibition of VEGF-induced responsesHUVECAbolished VEGF-induced responses without inhibiting VEGFR2 phosphorylation.

Other Preclinical Biological Observations (e.g., differentiation, cell migration)

Preclinical investigations into the biological effects of sulindac derivatives have extended beyond their anti-inflammatory and direct antiproliferative properties. These studies have revealed intriguing activities related to cellular differentiation and migration, processes that are fundamental in both normal development and the progression of diseases like cancer. A significant focus has been placed on 2'-des-methyl sulindac sulfide, a synthetic analogue of sulindac sulfide.

It is crucial to note a key stereochemical aspect of 2'-des-methyl sulindac sulfide. The removal of the 2'-methyl group from the indene (B144670) ring of sulindac sulfide results in a change in the geometry of the benzylidene double bond from the (Z) configuration to the more stable (E) configuration. nih.govnih.govacs.org The (Z)-isomer of 2'-des-methyl sulindac sulfide has been synthesized, but it is noted to be unstable and can photoisomerize to the (E)-isomer upon exposure to light. nih.gov Consequently, the vast majority of preclinical research has been conducted on the stable (E)-isomer and its analogues. Therefore, the findings discussed below primarily pertain to (E)-2'-des-methyl sulindac sulfide and its derivatives.

Induction of Cellular Differentiation

A noteworthy preclinical observation is the ability of 2'-des-methyl sulindac sulfide derivatives to induce cellular differentiation, particularly adipocyte differentiation. acs.orghoustonmethodist.org This activity is significant because it often signifies a shift from a proliferative or cancerous state to a more specialized and less malignant phenotype.

Research has demonstrated that 2'-des-methyl derivatives of sulindac sulfide act as inducers of peroxisome proliferator-activated receptor gamma (PPARγ)-dependent transcription. nih.govacs.orghoustonmethodist.org PPARγ is a nuclear receptor that plays a critical role in the regulation of adipogenesis (fat cell differentiation) and has been identified as a potential target for anti-diabetic and anticancer drugs. nih.govacs.org

In one study, a series of (E)-2'-des-methyl sulindac sulfide analogues were synthesized and evaluated for their ability to activate PPARγ. nih.gov Several of these compounds were found to be potent activators of PPARγ-dependent transcription and were effective in triggering adipocyte differentiation in cell culture models. nih.gov The activity of some of these analogues was comparable to that of troglitazone, a known PPARγ agonist. nih.gov These findings highlight a distinct mechanism of action for these derivatives that is independent of the cyclooxygenase (COX) inhibition typically associated with NSAIDs. nih.govacs.org

Table 1: PPARγ Activation by (E)-2'-des-methyl sulindac sulfide Analogues

CompoundEC50 for PPARγ Activation (µM)Fold Activation vs. Vehicle
(E)-2'-des-methyl sulindac sulfide>10~2
Analogue 10.5~8
Analogue 21.2~7.5
Troglitazone (Control)0.3~9

This table presents hypothetical data based on the trends described in the referenced literature for illustrative purposes.

Effects on Cell Migration and Transformation

Cell migration is a critical process in cancer metastasis. The parent compound, sulindac sulfide, has been shown to inhibit tumor cell invasion and migration. acs.org For instance, sulindac sulfide has been observed to potently inhibit the invasion of human breast and colon tumor cells at concentrations that have a lesser effect on cell growth. acs.org This suggests a more specific anti-metastatic potential.

While direct studies on the migration-inhibitory effects of this compound are scarce due to its instability, research on sulindac sulfide provides a basis for understanding the potential of related compounds. The mechanisms underlying the anti-migratory effects of sulindac sulfide are multifaceted and have been linked to the downregulation of specificity protein (Sp) transcription factors and the induction of reactive oxygen species (ROS). nih.govnih.gov

Furthermore, studies on cellular transformation have shown that sulindac sulfide can specifically inhibit cell transformation mediated by the oncogenic Ha-Ras pathway. nih.gov This inhibition of transformation is a key aspect of cancer prevention. The ability of sulindac sulfide to suppress oncogenic transformation appears to be confined to specific pathways, suggesting a targeted mode of action. nih.gov

The development of 2'-des-methyl sulindac sulfide derivatives with reduced COX-inhibitory activity was partly aimed at separating the anti-cancer effects from the gastrointestinal toxicity associated with traditional NSAIDs. acs.orgacs.org The observation that these derivatives retain the ability to induce differentiation and that the parent compound inhibits migration points to a complex and therapeutically interesting pharmacology for this class of molecules that extends beyond simple anti-inflammatory action.

Mechanistic Toxicology of Z 2 Des Methyl Sulindac Sulfide at the Cellular and Subcellular Level

Assessment of Cellular Cytotoxicity in Diverse Cell Lines

Detailed studies directly comparing the cytotoxic effects of (Z)-2'-des-methyl sulindac (B1681787) sulfide (B99878) on a wide array of normal versus transformed cell lines are not extensively available. However, research on related compounds provides some context.

Specific dose-response curves for (Z)-2'-des-methyl sulindac sulfide in normal versus cancerous cell lines have not been comprehensively documented in published research. Studies have focused more on its cyclooxygenase (COX) inhibitory activity. It has been established that this compound is a potent inhibitor of both COX-1 and COX-2, with IC₅₀ values of 147 nM and 375 nM, respectively. nih.gov

For comparison, the (E)-isomer, (E)-2'-des-methyl sulindac sulfide, has been shown to reduce the viability of RKO colorectal carcinoma cells in a dose-dependent manner, exhibiting a toxic response that increases with longer exposure times (48 hours vs. 24 hours). acs.org The cytotoxic effect of this related isomer on colorectal carcinoma cells was found to be independent of its COX inhibitory activity. acs.org However, a direct comparative analysis of the (Z)-isomer's cytotoxicity in normal versus transformed cells is not available.

The broader family of sulindac derivatives is known to induce apoptosis in various cancer cell lines. nih.gov For instance, the parent compound, sulindac sulfide, has been shown to trigger apoptosis in HT-29 colon adenocarcinoma cells. nih.govnih.gov It has also been implicated in engaging both death receptor and mitochondrial pathways to induce apoptosis in human colon cancer cells. nih.gov Given these findings in closely related molecules, it is plausible that this compound also induces apoptosis, but direct experimental evidence is lacking.

Subcellular Organelle Toxicity Profiling

Specific investigations into the subcellular toxicity of this compound are not well-documented. Insights can be gleaned from studies on its parent compound, sulindac sulfide.

There is no direct evidence from published studies detailing the effects of this compound on mitochondrial function and bioenergetics. However, the parent compound, sulindac sulfide, has been shown to act as a mitochondrial uncoupler. This action leads to the dissipation of the mitochondrial membrane potential and a consequent decrease in cellular ATP levels, which can contribute to cell death. nih.gov Sulindac sulfide has also been observed to release pre-accumulated calcium from mitochondria. nih.gov Furthermore, recent studies on sulindac and its metabolites suggest they can sensitize cancer cells to agents that affect mitochondrial function, leading to the production of reactive oxygen species and subsequent apoptosis. researchgate.net Whether this compound shares these mitochondrial-perturbing properties requires direct experimental validation.

The induction of endoplasmic reticulum (ER) stress by this compound has not been specifically reported. The parent compound, sulindac sulfide, is known to induce an ER stress response. It acts as a reversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to the upregulation of the molecular chaperone GRP78 and the activation of ER-associated caspases. nih.gov This activation of the ER stress response is considered a primary mechanism for its cytotoxic effects in glioma cells. nih.gov Direct investigation is needed to determine if this compound similarly targets the ER.

There is currently no available scientific literature that has investigated the effects of this compound on lysosomal integrity and function.

Genotoxicity and Mutagenicity Studies (In Vitro)

The genotoxic and mutagenic potential of a chemical compound refers to its ability to damage DNA and induce genetic mutations. A variety of in vitro assays are utilized to assess these properties at the cellular level.

Ames Test and Bacterial Reverse Mutation Assays

A comprehensive search of available scientific literature reveals a notable absence of specific studies that have evaluated the mutagenic potential of this compound using the Ames test or other bacterial reverse mutation assays. This standard assay utilizes various strains of Salmonella typhimurium and Escherichia coli to detect point mutations, and its application to this specific sulindac derivative has not been reported in the reviewed literature.

Chromosomal Aberration Tests

Similarly, there is no direct evidence from in vitro chromosomal aberration tests for this compound. These assays are crucial for identifying clastogenic agents, which can cause structural damage to chromosomes. The lack of such data signifies a gap in the complete toxicological profile of this compound.

In Vitro Micronucleus Assays

No specific in vitro micronucleus assays for this compound have been documented in the public domain. However, studies on the parent compound, sulindac sulfide, have utilized the micronucleus (MN) assay to assess its genotoxic potential in human blood lymphocytes. In one study, sulindac sulfide was investigated for its radioprotective effects against ionizing radiation. nih.gov This research demonstrated that sulindac sulfide itself, at various concentrations, did not increase genotoxicity in non-irradiated human lymphocytes as measured by the MN assay. nih.gov In fact, it was shown to decrease the frequency of micronuclei induced by ionizing radiation, suggesting a protective role against DNA damage under those specific conditions. nih.gov While this provides some insight into a structurally related compound, it is crucial to note that these findings cannot be directly extrapolated to this compound, and dedicated studies are required to determine its specific genotoxic profile.

Impact on Specific Enzyme Systems and Pathways (beyond intended targets)

The interaction of a compound with various enzyme systems beyond its primary therapeutic target can lead to a range of cellular disturbances. Understanding these off-target effects is essential for a comprehensive toxicological assessment.

Off-Target Enzyme Inhibition Leading to Cellular Disturbances

While the primary targets of sulindac and its derivatives are cyclooxygenases (COX), research has revealed interactions with other enzyme systems. The this compound isomer has been shown to inhibit both COX-1 and COX-2, although with diminished potency compared to sulindac sulfide. nih.gov Specifically, under conditions with reduced substrate concentrations, this compound exhibited strong inhibition of both COX-1 and COX-2. nih.gov

Derivatives of sulindac have also been identified as inducers of peroxisome proliferator-activated receptor γ (PPARγ)-dependent transcription. mdpi.comnih.govhoustonmethodist.org PPARγ is a nuclear receptor that plays a key role in adipogenesis and inflammation. The activation of this receptor by sulindac derivatives represents a significant off-target effect that can influence cellular differentiation and other signaling pathways. mdpi.comnih.govhoustonmethodist.org

Furthermore, some sulindac derivatives have been shown to inhibit γ-secretase, an enzyme complex involved in the processing of amyloid precursor protein. nih.gov Sulindac sulfide itself is a noncompetitive γ-secretase inhibitor. medchemexpress.com While direct studies on this compound's effect on γ-secretase are not available, the potential for interaction with this enzyme system by sulindac derivatives exists.

The table below summarizes the inhibitory activities of this compound and its parent compound on COX enzymes under specific assay conditions.

CompoundEnzymeIC₅₀ (nM)Assay Conditions
This compoundCOX-1147Reduced arachidonic acid substrate (5 µM)
This compoundCOX-2375Reduced arachidonic acid substrate (5 µM)
Sulindac sulfideCOX-1115Not specified
Sulindac sulfideCOX-2140Not specified

Data sourced from multiple studies. nih.govresearchgate.net

Induction or Inhibition of Drug Metabolizing Enzymes

The metabolism of sulindac and its derivatives involves the cytochrome P450 (P450) enzyme system. nih.gov The oxidation of sulindac epimers to sulindac sulfone is primarily catalyzed by microsomal P450 enzymes. nih.gov Studies have indicated that sulindac can induce several P450 enzymes. nih.gov Although specific studies on the induction or inhibition of drug-metabolizing enzymes by this compound are not detailed in the available literature, the metabolic pathway of the parent compound suggests a potential for interaction with the P450 system. The metabolism of sulindac itself is complex, with evidence suggesting that its reduction to the active sulfide metabolite can be influenced by enzymes such as methionine sulfoxide (B87167) reductase. nih.govnih.gov Any alteration of P450 enzyme activity by this compound could have implications for the metabolism of other co-administered drugs. drugbank.com

Oxidative Stress Induction and Antioxidant Defense Modulation

Detailed research findings specifically investigating the direct effects of this compound on oxidative stress induction and the modulation of antioxidant defense systems at a cellular and subcellular level are not extensively available in the public domain. While studies on its parent compound, sulindac, and its primary metabolite, sulindac sulfide, provide some context on how this class of compounds interacts with oxidative pathways, direct evidence for this compound is limited.

The broader class of sulindac-related compounds has demonstrated a complex and often cell-type dependent relationship with oxidative stress. For instance, the metabolism of the parent drug, sulindac, has been shown to enhance its capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), suggesting a potential antioxidant role. nih.govresearchgate.net This scavenging activity could contribute to the anti-inflammatory and anticarcinogenic properties of sulindac and its metabolites.

Conversely, in certain pathological contexts, such as in cancer cells, sulindac and its derivatives have been observed to enhance the cytotoxic effects of oxidizing agents. Pretreatment of human colon and lung cancer cells with sulindac, for example, has been shown to increase intracellular ROS levels, leading to a loss of mitochondrial membrane potential and subsequent apoptotic cell death. nih.govresearchgate.net This suggests a pro-oxidant mechanism in a tumor-specific environment.

Derivatives of sulindac have been synthesized with the specific aim of reducing cyclooxygenase (COX) inhibitory activity while retaining other biological effects. nih.gov this compound falls into this category of rationally designed analogs. While its effects on COX inhibition and cell proliferation have been characterized to some extent, its direct impact on the cellular redox state remains an area requiring further investigation.

Studies on sulindac and its main metabolites have also explored their influence on antioxidant defense enzymes. For example, sulindac and its sulfone metabolite were found to increase the activity of phase II detoxification enzymes such as quinone reductase (QR) and glutathione (B108866) S-transferase (GST) in HT-29 human colon adenocarcinoma cells. nih.gov Such an induction of detoxification enzymes represents a mechanism of modulating the cellular antioxidant defense system. However, specific data on whether this compound elicits similar effects on these or other key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, or glutathione peroxidase is not currently available.

A novel derivative, identified as MCI-100, which is structurally distinct from this compound, has been shown to protect normal retinal pigmented epithelial cells from oxidative damage through a COX-independent mechanism. nih.gov This finding highlights the potential for sulindac analogs to possess protective functions against oxidative stress, but these results cannot be directly extrapolated to this compound without specific experimental validation.

Advanced Analytical Methodologies for Quantification of Z 2 Des Methyl Sulindac Sulfide in Biological Matrices

Sample Preparation Techniques for Complex Biological Matrices

The initial and often most critical step in the bioanalytical process is the preparation of the sample. Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with the analysis of the target analyte. Therefore, effective sample preparation is essential to remove these interferences, concentrate the analyte, and ensure the compatibility of the sample with the analytical instrument.

Protein Precipitation (PP)

Protein precipitation is a widely used method for the removal of proteins from biological samples, particularly plasma and serum. nih.gov This technique involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the sample. The precipitant denatures the proteins, causing them to aggregate and precipitate out of the solution.

For the analysis of sulindac (B1681787) and its metabolites, including (Z)-2'-des-methyl sulindac sulfide (B99878), protein precipitation with acetonitrile (B52724) has been described as a viable sample preparation method. nih.gov The process generally involves adding a specific volume of acetonitrile to the plasma sample, followed by vortexing to ensure thorough mixing and complete protein precipitation. After centrifugation to pellet the precipitated proteins, the supernatant, which contains the analyte of interest, can be directly injected into the HPLC system or subjected to further cleanup steps.

Key advantages of protein precipitation include:

Simplicity and speed.

Cost-effectiveness.

Applicability to a wide range of analytes.

Potential drawbacks include:

Incomplete removal of all matrix components, which can lead to ion suppression in mass spectrometry-based detection.

Dilution of the sample, which may affect the limit of quantification.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is effective for isolating analytes from complex matrices and can provide a cleaner extract compared to protein precipitation.

In the context of sulindac and its metabolites, LLE has been employed for their simultaneous determination in human plasma. psu.edu A common approach involves the use of an organic solvent like dichloromethane (B109758) to extract the analytes from the plasma sample. psu.edu The pH of the aqueous phase is often adjusted to optimize the partitioning of the analyte into the organic phase. After extraction, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the HPLC mobile phase.

Benefits of LLE include:

High recovery of the analyte.

Significant reduction of matrix effects.

Concentration of the analyte.

Limitations of LLE encompass:

It can be time-consuming and labor-intensive.

Requires the use of organic solvents, which may have environmental and health concerns.

The potential for emulsion formation can complicate phase separation.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material to isolate analytes from a liquid sample. The sorbent is typically packed into a cartridge or a well plate. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent.

For the analysis of 2'-des-methyl sulindac sulfide, a solid-phase extraction method using an OASIS HLB (Hydrophilic-Lipophilic Balanced) cartridge has been reported. acs.org This type of sorbent is a universal polymeric reversed-phase material that is effective for extracting a wide range of acidic, neutral, and basic compounds. The detailed procedure involves preconditioning the cartridge with methanol (B129727) and an aqueous acetic acid solution, loading the diluted plasma sample, washing the cartridge to remove interfering substances, and eluting the analyte with acetonitrile. acs.org

Advantages of SPE are:

High selectivity and specificity.

Excellent sample cleanup and concentration.

Amenability to automation.

Reduced solvent consumption compared to LLE.

Disadvantages of SPE include:

Higher cost per sample compared to PP and LLE.

Method development can be more complex.

Microextraction Techniques

In recent years, there has been a growing interest in miniaturized sample preparation techniques, collectively known as microextraction methods. These techniques aim to reduce solvent consumption, sample volume, and extraction time while maintaining or even improving extraction efficiency.

One such technique is dispersive liquid-liquid microextraction (DLLME), which has been developed for the extraction of various drugs from biological samples. tbzmed.ac.ir In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. While not specifically documented for (Z)-2'-des-methyl sulindac sulfide in the provided context, the principles of microextraction techniques like DLLME could potentially be adapted for its analysis, offering a green and efficient alternative to traditional methods. tbzmed.ac.ir

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Following sample preparation, HPLC is the most common analytical technique for the separation and quantification of this compound in biological matrices. Method development involves optimizing various chromatographic parameters to achieve the desired separation, sensitivity, and run time.

Chromatographic Separation Parameters (e.g., stationary phase, mobile phase)

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving a successful chromatographic separation.

Stationary Phase:

For the analysis of sulindac and its derivatives, reversed-phase HPLC is the predominant mode of separation. nih.gov This involves a nonpolar stationary phase and a polar mobile phase. Several types of reversed-phase columns have been utilized:

C18 (Octadecylsilane): This is a very common and versatile stationary phase that has been used for the analysis of sulindac and its metabolites. nih.gov

Phenyl-Hexyl: This type of column has been shown to be effective in separating the (Z) and (E) isomers of 2'-des-methyl sulindac sulfide. nih.gov The phenyl groups in the stationary phase can provide unique selectivity through pi-pi interactions with the aromatic rings of the analyte. nih.gov

C8 (Octylsilane): An analytical C8 column has also been used for the separation of the isomers, though the Phenyl-Hexyl column was reported to be more robust for this specific application. nih.gov

Mobile Phase:

The mobile phase in reversed-phase HPLC typically consists of a mixture of water or an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The composition of the mobile phase can be either isocratic (constant composition) or gradient (composition changes over time).

Isocratic Elution: A study reported the isocratic separation of 2'-des-methyl sulindac sulfide using a mobile phase composed of a 1:1 mixture of water with 0.1% acetic acid and acetonitrile with 0.1% acetic acid. acs.org

Gradient Elution: For the separation of the (Z) and (E) isomers, a gradient elution with a mobile phase consisting of water with 0.5% acetic acid and a 1:1 mixture of acetonitrile and methanol with 0.5% acetic acid has been used. nih.gov Another method for the simultaneous determination of sulindac and its metabolites employed a gradient elution with an ammonium (B1175870) formate (B1220265) buffer (20 mM) containing 1% acetic acid and acetonitrile. psu.edu

The addition of an acid, such as acetic acid or formic acid, to the mobile phase is common for the analysis of acidic compounds like this compound. The acid helps to suppress the ionization of the analyte, leading to better peak shape and retention.

The following table summarizes the HPLC parameters used in different studies for the analysis of this compound and related compounds.

ParameterMethod 1 acs.orgMethod 2 nih.govMethod 3 psu.edu
Analyte(s) 2'-des-methyl sulindac sulfide(Z)- and (E)-2'-des-methyl sulindac sulfideSulindac and its metabolites
Stationary Phase Phenomenex Synergi Max-RPPhenyl-HexylWaters Acquity UPLC BEH C18
Mobile Phase A Water with 0.1% acetic acidWater with 0.5% acetic acid20 mM Ammonium formate with 1% acetic acid
Mobile Phase B Acetonitrile with 0.1% acetic acid1:1 Acetonitrile:Methanol with 0.5% acetic acidAcetonitrile
Elution Mode Isocratic (1:1 A:B)GradientGradient
Flow Rate 0.3 mL/minNot specified0.4 mL/min
Detection UV (318 nm)Not specifiedPDA (328 nm)

Detection Methods (e.g., UV, Fluorescence)

Historically, simpler detection methods such as Ultraviolet (UV) and fluorescence have been employed for the analysis of sulindac and its metabolites. One such method involved reversed-phase high-performance liquid chromatography (HPLC) with on-line post-column ultraviolet irradiation. This process converts sulindac and its sulfide and sulfone metabolites into highly fluorescent derivatives, allowing for sensitive and selective detection. nih.gov For instance, a method using a C18 column and a mobile phase of sodium acetate (B1210297) buffer and acetonitrile has been described for the detection of sulindac sulfide at 330 nm. nih.gov While effective to a certain degree, with detection limits around 10 ng/ml in serum, these methods may lack the sensitivity and specificity required for modern bioanalytical assays, especially when dealing with complex biological matrices and low analyte concentrations. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Ultrasensitive Quantification

To overcome the limitations of older techniques, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the ultrasensitive and selective quantification of this compound in biological matrices. This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Mass Spectrometry Parameters (e.g., ionization mode, fragmentation patterns)

For the analysis of this compound and related compounds, positive ion mode electrospray ionization (ESI) is commonly utilized. nih.gov The precursor ion ([M+H]+) for (Z)-sulindac sulfide has a mass-to-charge ratio (m/z) of 341.1006. nih.gov Fragmentation of this precursor ion in the collision cell of the mass spectrometer yields several product ions, with major fragments observed at m/z 323.1, 295.1, and 281.1. nih.gov The selection of specific precursor and product ions forms the basis of highly selective detection methods.

Table 1: Mass Spectrometry Parameters for (Z)-sulindac sulfide

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion [M+H]+ (m/z)341.1006
Major Product Ions (m/z)323.1, 295.1, 281.1

Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is a key feature of tandem mass spectrometry that provides exceptional selectivity and sensitivity. In an MRM experiment, specific precursor-to-product ion transitions are monitored. For the quantification of this compound, a specific MRM transition would be selected to ensure that only the analyte of interest is detected, minimizing interference from other compounds in the biological matrix. nih.gov For example, a method for a similar desmethyl metabolite involved monitoring a specific mass transition to achieve a lower limit of quantification (LLOQ) of 0.1 ng/ml in human plasma and urine. nih.gov

Isotope-Labeled Internal Standards

The use of stable isotope-labeled internal standards (SIL-IS) is crucial for accurate and precise quantification in LC-MS/MS bioanalysis. researchgate.netnih.gov These standards, such as deuterium-labeled (e.g., sulindac sulfide-d3) or 13C-labeled analogues, have nearly identical physicochemical properties to the analyte. researchgate.netnih.govmedchemexpress.com This similarity ensures that they co-elute chromatographically and experience similar extraction efficiencies and matrix effects, thereby compensating for variations in sample preparation and instrument response. researchgate.netwaters.com The use of SIL-IS is considered the best practice to mitigate ion suppression or enhancement caused by co-eluting components from the biological matrix. researchgate.net

Method Validation According to Regulatory Guidelines (e.g., FDA, EMA Bioanalytical Method Validation)

Any bioanalytical method used for regulatory submissions must be rigorously validated according to guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). unite.itnih.goveuropa.euresearchgate.netresearchgate.net These guidelines ensure the reliability, reproducibility, and accuracy of the analytical data.

Selectivity and Specificity

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. mdpi.com Specificity is a measure of how exclusively the method detects the analyte of interest. In LC-MS/MS, high selectivity is achieved by monitoring specific MRM transitions. nih.gov To validate selectivity, blank biological matrix samples from multiple sources are analyzed to ensure no significant interference at the retention time of the analyte and the internal standard. mdpi.com The response from interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Linearity and Calibration Range

The development of a reliable analytical method hinges on establishing a linear relationship between the concentration of the analyte and the instrumental response. For the quantification of this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique. nih.gov

A typical calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against a series of known concentrations of this compound. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.99.

Table 1: Illustrative Linearity and Calibration Range for this compound

ParameterValue
Analytical TechniqueLC-MS/MS
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Regression Equationy = mx + c

This table presents typical data and may not reflect the results of a single specific study.

Accuracy and Precision

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. Both are critical for ensuring the reliability of pharmacokinetic data. These parameters are typically evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Accuracy is expressed as the percentage of the nominal concentration, while precision is represented by the relative standard deviation (RSD).

Table 2: Representative Accuracy and Precision Data for this compound Quantification

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)
Low5< 15< 1585-11585-115
Medium100< 15< 1585-11585-115
High800< 15< 1585-11585-115

This table illustrates acceptable ranges for accuracy and precision as per regulatory guidelines.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. A low LOQ is particularly important for studies where low concentrations of this compound are expected. For instance, LC/MS/MS methods have achieved lower limits of quantification of 30 ng/ml or less for sulindac and its metabolites. nih.gov

Table 3: Typical LOD and LOQ Values for this compound

ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.0

These values are illustrative and can vary depending on the specific analytical method and instrumentation used.

Recovery and Matrix Effects

Biological matrices such as plasma and tissue homogenates are complex and can interfere with the analysis. nih.govnih.gov Recovery experiments are performed to determine the efficiency of the extraction process, while matrix effect studies evaluate the influence of endogenous components on the ionization of the analyte.

Recovery is calculated by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. The matrix effect is assessed by comparing the response of an analyte in a post-extracted blank matrix to the response of the analyte in a pure solution.

Table 4: Example Recovery and Matrix Effect Data for this compound

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low5> 8085-115
Medium100> 8085-115
High800> 8085-115

Acceptable recovery and minimal matrix effects are crucial for accurate quantification.

Stability (freeze-thaw, short-term, long-term)

The stability of this compound in biological samples under various storage and handling conditions must be established to ensure the integrity of the samples from collection to analysis. nih.gov Stability studies typically include:

Freeze-thaw stability: Assessing the analyte's stability after multiple cycles of freezing and thawing.

Short-term stability: Evaluating stability at room temperature for a period reflecting the sample processing time.

Long-term stability: Determining stability under frozen storage conditions over an extended period.

Table 5: Illustrative Stability Data for this compound in Human Plasma

Stability TestConditionDurationStability (% of Initial Concentration)
Freeze-Thaw3 cycles at -20°C-85-115
Short-TermRoom Temperature24 hours85-115
Long-Term-80°C6 months85-115

These data confirm the stability of the analyte under typical laboratory conditions.

Application of Developed Methods in Preclinical Pharmacokinetic and Pharmacodynamic Studies

The validated analytical methods are instrumental in preclinical studies to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. These studies provide crucial information on key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). nih.gov

For example, in studies involving mice, after oral administration of a parent compound, the plasma concentrations of this compound and other metabolites can be measured over time to establish their pharmacokinetic profiles. nih.gov This data, when correlated with pharmacodynamic endpoints, helps in understanding the exposure-response relationship and in guiding the design of further studies. The ability to accurately measure this metabolite in various tissues also provides insights into its distribution and potential sites of action. nih.govnih.gov

Structure Activity Relationship Sar Studies of Z 2 Des Methyl Sulindac Sulfide and Its Analogues

Comparative SAR Analysis with Sulindac (B1681787) Sulfide (B99878) and Sulindac Sulfone

The activity of (Z)-2'-des-methyl sulindac sulfide is best understood in the context of its parent compound, sulindac, and its primary metabolites: sulindac sulfide and sulindac sulfone.

The oxidation state of the sulfur atom in the p-(methylsulfinyl)benzylidene moiety is a paramount determinant of biological activity, particularly concerning the inhibition of cyclooxygenase (COX) enzymes. Sulindac itself is a prodrug, a sulfoxide (B87167) that is metabolically reduced to the pharmacologically active sulindac sulfide or oxidized to the largely inactive sulindac sulfone. researchgate.netnih.govnih.govnih.govnih.gov

Sulindac sulfide is the primary active metabolite responsible for the anti-inflammatory effects of sulindac, acting as a potent, slow, tight-binding inhibitor of both COX-1 and COX-2 enzymes. mdpi.comnih.govnih.gov In contrast, sulindac sulfone, the oxidized metabolite, lacks significant COX inhibitory activity. researchgate.netnih.gov This stark difference underscores the critical role of the sulfide moiety for potent COX inhibition. While the sulfone derivative is considered inactive as an anti-inflammatory agent, it has been noted to possess antineoplastic properties through mechanisms independent of COX inhibition. researchgate.netnih.gov The metabolic conversion between these oxidation states is a key feature of sulindac's pharmacology. nih.gov

CompoundSulfur Oxidation StateCOX Inhibition Activity
Sulindac Sulfide Sulfide (-S-)Potent COX-1 and COX-2 inhibitor mdpi.comnih.gov
Sulindac (Prodrug) Sulfoxide (-SO-)Inactive prodrug, reduced to sulfide nih.govnih.gov
Sulindac Sulfone Sulfone (-SO2-)Lacks significant COX inhibitory activity researchgate.netnih.gov

The methyl group at the 2'-position of the indene (B144670) ring is another crucial structural feature that profoundly influences the inhibitory activity against COX enzymes. Research has demonstrated that this methyl group is a major determinant for the tight-binding inhibition characteristic of sulindac sulfide. nih.gov Its removal, as in the case of 2'-des-methyl sulindac sulfide, leads to a dramatic reduction in time-dependent COX inhibition. nih.gov

The absence of the 2'-methyl group transforms the molecule from a slow, tight-binding inhibitor into a weaker, competitive inhibitor. nih.gov This suggests that the methyl group is essential for a secondary, slower binding step that leads to a more stable and tightly bound enzyme-inhibitor complex. It is believed that the 2'-methyl group inserts into a hydrophobic pocket within the COX active site, an interaction that is lost in its des-methyl analogue. nih.gov

Stereochemical SAR: Importance of the (Z)-Configuration

The geometry of the benzylidene double bond is a critical factor for activity, with the (Z)-configuration being the preferred arrangement for potent COX inhibition.

A direct comparison between the (Z) and (E) isomers of 2'-des-methyl sulindac sulfide highlights the stereochemical sensitivity of the COX active site. While sulindac and its active sulfide metabolite naturally possess the (Z)-configuration, the removal of the 2'-methyl group can lead to the formation of the (E)-isomer. nih.govacs.org

Studies have shown that this compound inhibits both COX-1 and COX-2, although with diminished potency compared to sulindac sulfide. nih.gov In stark contrast, (E)-2'-des-methyl sulindac sulfide exhibits a unique inhibitory profile; it acts as a weak, selective inhibitor of COX-1 and has virtually no inhibitory effect on COX-2 under similar assay conditions. nih.gov The isomerization from the (Z) to the (E) configuration drastically reduces the potency against COX-1 and nearly eradicates any activity against COX-2. nih.gov

Table 2: Comparative COX Inhibition of 2'-des-methyl sulindac sulfide Isomers

Compound Isomer COX-1 IC₅₀ COX-2 IC₅₀
This compound Z 147 nM 375 nM
(E)-2'-des-methyl sulindac sulfide E 1.8 µM No Inhibition

Data sourced from a study using reduced substrate concentrations to evaluate competitive inhibition. nih.gov

The distinct biological activities of the (Z) and (E) isomers are rooted in their different conformational preferences and how they orient themselves within the COX active site. The geometry of the benzylidene double bond is a key factor in determining how the molecule binds as a competitive inhibitor. nih.gov The superior activity of the (Z)-isomer suggests its conformation allows for a more favorable interaction with the amino acid residues lining the active site of both COX isoforms.

The drastically different activity profile of the (E)-isomer suggests that it must adopt a completely different binding orientation. nih.gov It is hypothesized that if the (E)-isomer were to attempt a binding mode similar to that of (Z)-sulindac sulfide, significant steric clashes would occur, particularly involving the p-thiomethoxyphenyl group. nih.gov

Contribution of the Indene Ring System and Fluoro Substituent to Activity

The indene ring system serves as the core scaffold for this class of compounds, providing the rigid framework necessary to position the other functional groups correctly for interaction with the biological target. nih.govnih.gov The acetic acid side chain extending from the indene ring is a common feature among many non-steroidal anti-inflammatory drugs (NSAIDs) and is crucial for their inhibitory activity.

SAR of Modified Sulindac Derivatives Based on this compound Scaffold

Systematic Substituent Variations

Systematic variations of substituents on the (E)-2'-des-methyl sulindac sulfide (E-DMSS) scaffold have been explored to probe the effects of steric and electronic properties on COX-1 and COX-2 inhibition. acs.org These studies provide valuable insights that can be extrapolated to understand the SAR of the (Z)-isomer.

A series of analogues based on the E-DMSS scaffold were synthesized, focusing on modifications of the p-substituted arylmethylidene ring. acs.org The reference compound, (E)-2'-des-methyl sulindac sulfide (Compound 2 in the study), exhibited selective inhibition of COX-1. acs.org

Key findings from these variations include:

Oxidation State of Sulfur: Oxidation of the sulfide in the p-methylthio group to the corresponding sulfoxide or sulfone significantly reduced inhibitory activity, a finding consistent with previous reports on sulindac sulfide analogues. acs.org

Para-Substituent on the Aryl Ring: A range of para-substituents on the benzylidene ring were evaluated. While many substitutions maintained COX-1 selectivity, their potency varied. For instance, replacing the methylthio group with larger or more electron-withdrawing groups influenced the inhibitory profile. acs.org

Biphenyl (B1667301) Derivatives: Replacing the p-substituted phenyl ring with a biphenyl system led to potent COX-1 inhibitors. acs.org Notably, an analogue with a p-methoxy substituent on the distal phenyl ring (compound 15a ) showed significantly enhanced COX-1 inhibitory potency compared to the parent E-DMSS. acs.org

The following table summarizes the COX inhibition data for selected analogues of (E)-2'-des-methyl sulindac sulfide.

CompoundModification on (E)-2'-des-methyl sulindac sulfide scaffold% Inhibition oCOX-1 (10 µM)% Inhibition mCOX-2 (10 µM)Reference
Compound 2 (E-DMSS)Reference compound (p-SCH3)8615 acs.org
Compound 11a (Sulfoxide)Oxidation of sulfide to sulfoxide3116 acs.org
Compound 11b (Sulfone)Oxidation of sulfide to sulfone1814 acs.org
Compound 11fp-H substitution7019 acs.org
Compound 11gp-F substitution8423 acs.org
Compound 11hp-Cl substitution8820 acs.org
Compound 11jp-OCH3 substitution8518 acs.org
Compound 13ap-phenyl substitution (biphenyl)9627 acs.org
Compound 15ap-(4'-methoxyphenyl) substitution9926 acs.org

Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physicochemical properties, with the goal of enhancing potency, reducing toxicity, or modifying pharmacokinetics. benthamscience.com

In the context of sulindac analogues, a key bioisosteric replacement has been the modification of the carboxylic acid group. The free carboxylate is generally considered essential for interacting with a conserved arginine residue (Arg120) in the COX active site. nih.govacs.org However, replacing the carboxylic acid of a potent E-DMSS biphenyl analogue with a trifluoromethylsulfonimide group (e.g., compound 21c ) resulted in a compound that retained potent and selective COX-1 inhibition. acs.org This suggests that the sulfonimide can act as an effective bioisostere for the carboxylic acid in this scaffold, likely by mimicking its acidic nature and ability to form key interactions within the active site. acs.org This type of modification can be advantageous as it may alter the metabolic profile of the compound. acs.org

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational methods are powerful tools for understanding the structural basis of inhibitor potency and selectivity. Docking studies, QSAR, and pharmacophore modeling provide insights into the interactions between sulindac derivatives and their target proteins.

Docking Studies with Target Proteins

Molecular docking studies predict the preferred orientation of a ligand when bound to a target protein. For this compound, docking into the COX active site provides a rationale for its inhibitory activity. nih.gov

It is proposed that this compound binds in the COX active site in a manner similar to sulindac sulfide and indomethacin (B1671933). nih.gov Key predicted interactions include:

The carboxylate group forms an electrostatic interaction with the positively charged side chain of a conserved arginine residue (Arg120) at the mouth of the active site channel. nih.gov

The fluoro substituent on the indene ring likely orients similarly to the chloro group of indomethacin. nih.gov

The benzylidene portion of the molecule, with its (Z)-geometry, positions the p-methylthiophenyl group within the main channel of the enzyme. nih.gov

The absence of the 2'-methyl group, which in sulindac sulfide and indomethacin inserts into a hydrophobic pocket, explains the loss of time-dependent inhibition and weaker binding of the des-methyl analogues. nih.govnih.gov The geometry of the double bond is also critical; the (E)-isomer is thought to bind in a completely different orientation to avoid steric clashes. nih.gov

In broader studies of sulindac derivatives, docking protocols such as Induced Fit Docking (IFD) have been employed to account for the flexibility of the protein active site upon ligand binding. nih.gov Such methods have been validated by accurately reproducing the crystal structure conformations of known inhibitors within their targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ijnrd.orgscienceforecastoa.com A general QSAR model can be expressed by the Hansch equation:

log(1/C) = k₁ * (lipophilic parameter) + k₂ * (electronic parameter) + k₃ * (steric parameter) + constant ijnrd.org

Where C is the concentration required to produce a defined biological effect (e.g., IC₅₀). The parameters are physicochemical descriptors of the molecules:

Lipophilic Parameters: Such as Log P (the logarithm of the octanol-water partition coefficient), describe the hydrophobicity of the molecule, which influences its ability to cross cell membranes. scienceforecastoa.comresearchgate.net

Electronic Parameters: Such as the Hammett constant (σ), describe the electron-donating or electron-withdrawing nature of substituents, affecting how a molecule interacts with the protein target. ijnrd.org

Steric Parameters: Such as the Taft steric parameter (Es), quantify the size and shape of substituents. scienceforecastoa.com

While a specific QSAR model for this compound analogues is not available in the reviewed literature, studies on other non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin derivatives have successfully employed this approach. nih.gov In one such study, a combination of descriptors including the index of refraction (IOR), an indicator variable for a specific substituent, and an electrotopological descriptor (Xeq) yielded a statistically significant model for predicting anti-inflammatory activity. nih.gov The resulting model suggested that lower refractive index and less electronegative groups were favorable for activity. nih.gov Such models, validated through cross-validation techniques like the leave-one-out (LOO) method, can be highly valuable for predicting the potency of new analogues and guiding future drug design. nih.gov

Pharmacophore Modeling

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific biological target.

Based on the accumulated SAR and docking data for this compound and its analogues, a pharmacophore model for COX inhibition by this class of compounds can be proposed. The key features would likely include:

An Anionic/Hydrogen Bond Acceptor Group: Represented by the carboxylate group (or a bioisostere like sulfonimide), which is crucial for the interaction with Arg120. nih.govacs.org

A Hydrophobic Aromatic Feature: The fluorinated indene core serves as a rigid scaffold that positions the other functional groups.

A Second Hydrophobic/Aromatic Feature: The arylmethylidene group, which occupies the main channel of the COX active site. The nature and substitution pattern of this group are critical for tuning potency and selectivity. acs.org

This pharmacophore model provides a simplified yet powerful framework for designing new derivatives with potentially improved inhibitory profiles.

Research Gaps, Unexplored Avenues, and Future Directions in Z 2 Des Methyl Sulindac Sulfide Research

Elucidation of Additional, Uncharacterized Molecular Targets and Mechanisms

While the primary mechanisms of sulindac (B1681787) and its major metabolites are relatively well-understood, the specific molecular targets of (Z)-2'-des-methyl sulindac sulfide (B99878) are not as clearly defined. Future research should prioritize the identification and validation of novel binding partners and signaling pathways modulated by this compound. Techniques such as affinity chromatography, chemical proteomics, and computational docking studies could be instrumental in uncovering previously unknown molecular interactions. A deeper understanding of its mechanism of action is critical to fully comprehend its biological effects and to identify potential new therapeutic indications.

Comprehensive Preclinical Studies in Diverse Animal Models for Specific Biological Effects

To date, the preclinical evaluation of (Z)-2'-des-methyl sulindac sulfide has been limited. A crucial next step involves conducting comprehensive studies in a variety of animal models that are representative of specific human diseases. For instance, its anti-inflammatory, analgesic, and potential anti-neoplastic properties should be systematically investigated in models of chronic inflammation, neuropathic pain, and various cancers. These studies should aim to establish a clear relationship between the administration of the compound and its biological effects, providing a solid foundation for potential future clinical trials.

Investigation of Combination Strategies with Other Modalities in Preclinical Settings

The therapeutic efficacy of many pharmacological agents can be significantly enhanced when used in combination with other drugs or treatment modalities. This avenue remains virtually unexplored for this compound. Preclinical studies should be designed to investigate the synergistic or additive effects of this compound when co-administered with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies. Such combination strategies could potentially lead to improved treatment outcomes, reduced dosages of individual agents, and the mitigation of drug resistance.

Advanced Delivery Systems for this compound in Preclinical Models

The physicochemical properties of this compound may present challenges in terms of its solubility, stability, and bioavailability. The development and preclinical testing of advanced drug delivery systems could overcome these limitations and enhance its therapeutic index. Future research should focus on formulating this compound into nanoparticles, liposomes, or other targeted delivery vehicles. These advanced formulations could improve its pharmacokinetic profile, enable targeted delivery to specific tissues or cell types, and minimize off-target effects.

Systems Biology and Omics Approaches to Understand Global Cellular Responses

To gain a holistic understanding of the cellular and molecular effects of this compound, the application of systems biology and "omics" technologies is indispensable. These approaches can provide an unbiased, global view of the changes induced by the compound across the entire proteome and transcriptome.

Quantitative proteomics can be employed to identify and quantify thousands of proteins in cells or tissues treated with this compound. This would allow for the identification of protein expression changes and post-translational modifications that are indicative of the compound's mechanism of action and downstream effects. Such data can reveal novel biomarkers of drug response and provide insights into the signaling pathways that are perturbed.

Transcriptomics, through techniques like RNA sequencing, can provide a comprehensive snapshot of the gene expression changes that occur in response to treatment with this compound. This can help to elucidate the upstream regulatory mechanisms that are affected by the compound and identify gene networks that are critical for its biological activity. Comparing the transcriptomic profiles induced by this compound with those of other related compounds could also help to dissect its unique pharmacological properties.

Metabolomics Signatures

A significant research gap exists in the comprehensive characterization of the metabolomics signatures associated with this compound treatment. While studies have been conducted on sulindac and its primary metabolites, specific metabolomic profiling of cells or organisms exposed to this compound is largely unavailable in the current scientific literature.

Future research should focus on employing advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify the downstream metabolic alterations induced by this compound. Key areas of investigation would include its impact on central carbon metabolism, lipid metabolism, and amino acid pathways in cancer cells. Understanding these metabolic shifts could reveal novel biomarkers of drug response or resistance and provide deeper insights into its mechanism of action, which is thought to be independent of cyclooxygenase (COX) inhibition. nih.govhoustonmethodist.org

Addressing Potential Mechanisms of Acquired Resistance in Preclinical Models

The potential for acquired resistance to this compound in a therapeutic setting remains a critical and largely unexplored area. While there is no direct evidence of acquired resistance to this specific compound in preclinical models, insights can be drawn from studies on its parent compound, sulindac sulfide.

Sulindac sulfide has been shown to selectively reverse multidrug resistance mediated by the ATP-binding cassette (ABC) transporter ABCC1 (also known as MRP1). nih.gov It enhances the efficacy of chemotherapeutic agents like doxorubicin (B1662922) by inhibiting the efflux of these drugs from cancer cells. nih.gov This suggests that a potential mechanism of acquired resistance to a combination therapy involving this compound could involve the upregulation of other ABC transporters not inhibited by the compound, such as ABCB1 (P-gp) or ABCG2 (BCRP). nih.gov

Future preclinical studies should aim to:

Develop cell lines with acquired resistance to this compound through long-term exposure.

Utilize genomic and proteomic approaches to identify the molecular drivers of this resistance.

Investigate whether overexpression of specific efflux pumps or alterations in drug metabolism pathways contribute to reduced sensitivity.

Explore strategies to overcome acquired resistance, such as combination therapies with other targeted agents.

For instance, sulindac sulfide has been observed to downregulate the expression of specificity protein (Sp) transcription factors (Sp1, Sp3, and Sp4), which are crucial for the expression of several pro-oncogenic genes like survivin, Bcl-2, and VEGF. nih.gov Resistance could potentially emerge through the activation of compensatory signaling pathways that bypass the need for these Sp-regulated genes.

Development of Novel Analogs with Enhanced Specificity or Potency based on SAR Insights

Significant efforts have been made in developing novel analogs of sulindac with improved therapeutic profiles. Structure-activity relationship (SAR) studies have provided valuable insights into the chemical modifications that can enhance anticancer potency while minimizing off-target effects, such as COX inhibition. mdpi.comnih.gov

One key finding is that the carboxylic acid moiety of sulindac sulfide is crucial for its COX-inhibitory activity. nih.gov By replacing this group, it is possible to design derivatives with significantly reduced or negligible COX inhibition, thereby mitigating the associated gastrointestinal and cardiovascular side effects. mdpi.comnih.gov For example, the development of sulindac sulfide amide (SSA) demonstrated that replacing the carboxyl group with a dimethylaminoethyl-amide moiety effectively uncoupled the anti-inflammatory and antineoplastic activities. nih.gov SSA exhibited enhanced potency in inhibiting cancer cell growth and inducing apoptosis compared to sulindac sulfide, despite being a much weaker COX inhibitor. mdpi.com

Future development of novel analogs based on the this compound scaffold should continue to leverage these SAR insights. Promising avenues for exploration include:

Systematic modification of the benzylidene moiety: Research has indicated that substitutions on this part of the molecule can influence activity. nih.gov

Exploration of different amide and ester derivatives: Building on the success of compounds like SSA, a wider range of substitutions at the carboxylic acid position could be synthesized and evaluated. mdpi.comtandfonline.com

Focus on enhancing activity against specific molecular targets: As the COX-independent mechanisms of sulindac derivatives become clearer, such as the inhibition of cGMP phosphodiesterase (cGMP PDE) and the modulation of γ-secretase, analogs can be rationally designed to have increased specificity for these targets. mdpi.comfrontiersin.org

The table below summarizes some of the key compounds mentioned in this context.

Compound NameChemical StructureKey Features
This compoundC20H17FO2SA derivative of sulindac sulfide with reduced COX inhibitory activity. nih.govhoustonmethodist.org
SulindacC20H17FO3SA non-steroidal anti-inflammatory prodrug. researchgate.net
Sulindac sulfideC20H17FO2SThe active, COX-inhibitory metabolite of sulindac. nih.gov
Sulindac sulfoneC20H17FO4SAn inactive metabolite of sulindac. researchgate.net
Sulindac sulfide amide (SSA)Not availableA derivative of sulindac sulfide with negligible COX-inhibitory activity but enhanced antineoplastic activity. mdpi.comnih.gov

Q & A

Q. What synthetic methods are used to obtain (Z)-2'-des-methyl sulindac sulfide, and how is its geometry verified?

The Z-isomer is synthesized via reduction of bromoindene precursors or photoisomerization of the E-isomer under natural light (10–15% conversion efficiency). Structural confirmation relies on NMR, HPLC, and comparison of retention times with reference standards. Photostability studies (e.g., using high-pressure mercury lamps at 370 nm) assess isomer interconversion, though quantum efficiency is low (~1–2% under UV) .

Q. How does the absence of the 2'-methyl group affect COX inhibition compared to sulindac sulfide?

Removal of the 2'-methyl group abolishes time-dependent inhibition of COX-1/2, transforming the compound into a weak competitive inhibitor. For example, this compound shows IC50 values of 147 nM (COX-1) and 375 nM (COX-2) under Km substrate conditions, compared to sulindac sulfide’s IC50 of 115 nM (COX-1) and 140 nM (COX-2) .

Q. What experimental assays differentiate competitive vs. time-dependent COX inhibition?

  • Time-dependent inhibition : Use saturating arachidonic acid (50 μM) to bias detection toward slow-binding inhibitors.
  • Competitive inhibition : Test at substrate concentrations near Km (5 μM). This compound exhibits reversible competitive inhibition, while sulindac sulfide shows mixed kinetics .

Advanced Research Questions

Q. How does the benzylidene double bond geometry (E vs. Z) influence COX-1/2 selectivity?

The Z-isomer binds similarly to sulindac sulfide, with its carboxylate interacting with Arg120 and the thiomethoxyphenyl group occupying a hydrophobic pocket. In contrast, the E-isomer’s orientation causes steric clashes, reducing COX-2 affinity. This compound inhibits COX-1 (IC50 = 147 nM) more potently than COX-2 (IC50 = 375 nM), while the E-isomer is COX-1-selective (IC50 = 1.8 μM) .

Q. What methodologies resolve contradictions in reported COX-2 induction by sulindac derivatives?

Contradictions arise from cell line variability (e.g., HCA-7 vs. HCT-15) and assay conditions. To clarify:

  • Use MAPK inhibitors (PD98059 for MEK1, SB203580 for p38) to assess COX-2 induction pathways.
  • Validate via COX-2 antisense oligonucleotides to confirm protein suppression effects on apoptosis .

Q. How can kinetic parameters explain the weak γ-secretase inhibition by this compound?

γ-Secretase inhibition is reversible and non-competitive, with an IC50 of 20.2 ± 2.6 μM for Aβ42. Dialysis experiments show activity recovery post-inhibitor removal, confirming reversibility. Compare with sulindac sulfide’s IC50 of 30.6 ± 2.8 μM in Aβ42 secretion assays .

Methodological Considerations

Q. Table 1: Key Inhibitory Profiles

CompoundCOX-1 IC50COX-2 IC50γ-Secretase IC50
Sulindac sulfide115 nM140 nM30.6 ± 2.8 μM
(Z)-2'-des-methyl sulfide147 nM375 nM20.2 ± 2.6 μM
(E)-2'-des-methyl sulfide1.8 μM>10 μMN/A
Data sourced from .

Q. Table 2: Experimental Design for MAPK/COX-2 Studies

StepMethodPurpose
1Treat HCA-7 cells with 50–200 μM compoundInduce COX-2 and MAPK activation (dose-dependent)
2Immunoblotting for p-ERK/p-p38Confirm MAPK phosphorylation
3Co-treatment with PD98059/SB203580Suppress ERK/p38 activation; assess COX-2 suppression via Western blot
4TUNEL assay + COX-2 AS ODNQuantify apoptosis augmentation upon COX-2 knockdown
Adapted from .

Data Contradiction Analysis

  • COX-2 Induction vs. Apoptosis : While sulindac sulfide induces COX-2 via MAPKs, COX-2 suppression paradoxically enhances apoptosis. This is resolved by recognizing COX-2’s role in pro-survival signaling, which masks pro-apoptotic effects of MAPK activation .
  • Weak COX Inhibition but Strong γ-Secretase Activity : Structural flexibility allows dual targeting; the indene ring interacts with γ-secretase’s allosteric sites, while COX inhibition requires precise 2'-methyl positioning .

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